
Terazosin (piperazine D8)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terazosin, known chemically as 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-[(2RS)-2,3,4,5-tetrahydrofuran-2-yl]carbonylpiperazine, is a medication primarily used to treat symptoms of an enlarged prostate and high blood pressure. It is an alpha-1 adrenergic antagonist that works by relaxing blood vessels and the muscles in the prostate and bladder neck, making it easier to urinate and lowering blood pressure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, forming Terazosin .
Industrial Production Methods: The industrial production of Terazosin typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Terazosin undergoes various chemical reactions, including:
Oxidation: Terazosin can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the quinazoline ring.
Reduction: Reduced forms of the furan ring.
Substitution: Substituted quinazoline derivatives
科学的研究の応用
Treatment of Benign Prostatic Hyperplasia
Overview:
Terazosin is widely prescribed for symptomatic relief in patients with BPH. It functions by relaxing smooth muscle in the prostate and bladder neck, thereby improving urinary flow and reducing symptoms associated with the condition.
Clinical Evidence:
- A long-term study involving 494 men demonstrated that Terazosin significantly improved peak urinary flow rates and symptom scores over a 42-month period. Patients experienced an average improvement of 4.0 mL/s in urinary flow rates compared to baseline values, with a marked reduction in BPH symptoms .
- The drug is administered starting at a low dose (1 mg/day), which can be titrated up to a maximum of 20 mg/day based on symptom relief .
Management of Hypertension
Mechanism of Action:
Terazosin lowers blood pressure by blocking alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral resistance. This mechanism is beneficial for patients with hypertension as it helps manage blood pressure effectively.
Clinical Studies:
- Terazosin has been shown to reduce systolic and diastolic blood pressure significantly in hypertensive patients, making it a valuable option for those requiring antihypertensive therapy .
Neuroprotection
Recent studies have identified Terazosin's potential role in neuroprotection, particularly in neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD).
Research Findings:
- A study indicated that Terazosin could enhance the activity of phosphoglycerate kinase 1 (PGK1), which plays a crucial role in cellular energy metabolism. In zebrafish models of ALS, treatment with Terazosin improved motor neuron survival and function by upregulating glycolysis and protecting against oxidative stress-induced cell death .
- Another investigation found that Terazosin administration before the onset of neurodegeneration could prevent cell death associated with PD. The drug improved motor coordination and reduced molecular markers of cell death in various animal models .
Hepatoprotective Effects
Emerging evidence suggests that Terazosin may exert hepatoprotective effects, improving liver function by reducing injury markers.
Animal Studies:
- In animal models, Terazosin has been shown to improve liver function parameters, indicating its potential utility in managing liver-related conditions.
Other Potential Applications
Ureteral Calculi Management:
Terazosin has also been explored for its efficacy in managing ureteral calculi by facilitating the passage of stones through relaxation of smooth muscle in the urinary tract .
Metabolic Disorders:
Research indicates that Terazosin may influence metabolic pathways, potentially offering therapeutic benefits in conditions like obesity or diabetes through its effects on energy metabolism .
Data Summary Table
作用機序
Terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate, leading to improved urinary flow and lowered blood pressure. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade .
類似化合物との比較
Doxazosin: Another alpha-1 adrenergic antagonist used for similar indications.
Prazosin: Used primarily for hypertension and post-traumatic stress disorder.
Alfuzosin: Specifically used for benign prostatic hyperplasia.
Uniqueness of Terazosin: Terazosin is unique in its balanced efficacy for both hypertension and benign prostatic hyperplasia. It has a longer half-life compared to prazosin, allowing for once-daily dosing, which improves patient compliance .
生物活性
Terazosin, also known as piperazine D8, is a selective alpha-1 adrenergic receptor antagonist primarily utilized in the treatment of benign prostatic hyperplasia (BPH) and hypertension. Its mechanism of action involves blocking alpha-1 adrenergic receptors, particularly the alpha-1A subtype, which are predominantly found in vascular smooth muscle and prostate tissue. This article delves into the biological activity of terazosin, supported by research findings, data tables, and case studies.
Terazosin operates by inhibiting the binding of norepinephrine to alpha-1 adrenergic receptors. This blockade results in:
- Vasodilation : Relaxation of smooth muscle in blood vessels leads to decreased blood pressure.
- Improved Urinary Flow : Relaxation of prostate tissue alleviates urinary symptoms associated with BPH.
Structure and Classification
- Chemical Class : Quinazoline derivative.
- CAS Number : 63074-08-8.
Receptor Selectivity
Terazosin exhibits selectivity for alpha-1A adrenergic receptors, which are crucial for its therapeutic effects in managing BPH and hypertension. The drug has shown minimal discrimination among alpha-1 receptor subtypes during in vitro studies .
Case Studies and Clinical Trials
Numerous clinical trials have evaluated the efficacy of terazosin. A notable study was the Hytrin Community Assessment Trial, which involved 2084 men aged 55 and older with moderate to severe symptoms of BPH. Key findings include:
- AUA Symptom Score Improvement : The mean score improved from 20.1 points at baseline by 37.8% during terazosin treatment compared to an 18.4% improvement with placebo (P<0.001).
- Peak Urinary Flow Rate : Increased from a baseline of 9.6 mL/s by 2.2 mL/s in the terazosin group .
In Vitro and In Vivo Studies
Research shows that terazosin not only affects blood pressure and urinary flow but also has potential implications for cancer treatment:
- Prostate Cancer : A study indicated that terazosin inhibits prostate cancer cell growth through AKT and MAPK signaling pathways independent of alpha-1 adrenergic receptors.
- Hypertension Management : Clinical trials demonstrated significant reductions in diastolic blood pressure among hypertensive patients treated with terazosin .
Safety Profile
While terazosin is generally well-tolerated, it can cause side effects such as dizziness, fatigue, and hypotension, particularly during the initial dosing period. Long-term studies have monitored these effects, ensuring a comprehensive understanding of its safety .
Comparative Analysis
The following table summarizes the pharmacological characteristics and clinical outcomes associated with terazosin compared to other alpha-blockers:
Feature | Terazosin | Other Alpha Blockers |
---|---|---|
Receptor Selectivity | Alpha-1A | Varies |
Primary Uses | BPH, Hypertension | BPH, Hypertension |
Common Side Effects | Dizziness, Fatigue | Dizziness, Headache |
Clinical Efficacy (AUA Score Improvement) | 37.8% | Varies |
Future Directions
Research is ongoing to explore additional therapeutic applications for terazosin beyond its established uses in hypertension and BPH. Investigations include its role in managing conditions like peripheral diabetic neuropathy and potential benefits in cancer therapy through mechanisms unrelated to its adrenergic blocking activity .
特性
CAS番号 |
1006718-20-2 |
---|---|
分子式 |
C₁₉H₁₇D₈N₅O₄ |
分子量 |
395.48 |
同義語 |
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonxyl]piperazine-d8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。